5-fluoro-2-[(oxetan-2-yl)methoxy]pyridine
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Overview
Description
5-Fluoro-2-[(oxetan-2-yl)methoxy]pyridine is a chemical compound characterized by the presence of a fluorine atom at the 5th position of the pyridine ring and an oxetane ring attached via a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-[(oxetan-2-yl)methoxy]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-hydroxypyridine and oxetane.
Reaction Conditions: The hydroxyl group of 5-fluoro-2-hydroxypyridine is converted to a methoxy group using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Formation of the Oxetane Ring: The oxetane ring is introduced via a nucleophilic substitution reaction where the methoxy group acts as a leaving group, and the oxetane ring is attached using a suitable nucleophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[(oxetan-2-yl)methoxy]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Fluoro-2-[(oxetan-2-yl)methoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-2-[(oxetan-2-yl)methoxy]pyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The oxetane ring can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxypyridine: Similar structure but lacks the oxetane ring.
2-Fluoro-5-methoxypyridine: Fluorine and methoxy groups are positioned differently.
5-Fluoro-2-hydroxypyridine: Hydroxyl group instead of the oxetane ring.
Uniqueness
5-Fluoro-2-[(oxetan-2-yl)methoxy]pyridine is unique due to the presence of both the fluorine atom and the oxetane ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
5-fluoro-2-(oxetan-2-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-1-2-9(11-5-7)13-6-8-3-4-12-8/h1-2,5,8H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCVQFLGFDDGEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1COC2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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